molecular formula C15H20O2 B14532075 4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid CAS No. 62678-14-2

4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid

Cat. No.: B14532075
CAS No.: 62678-14-2
M. Wt: 232.32 g/mol
InChI Key: GFZKHSWXJGHAOA-UHFFFAOYSA-N
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Description

4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid is an organic compound with a complex structure that includes an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid typically involves the hydrogenation of indene derivatives. One common method is the hydrogenation of 4,6-dimethylindene to produce 4,6-dimethyl-2,3-dihydroindene, which is then further reacted with butanoic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium or platinum. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in biological systems or chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid is unique due to its specific combination of an indane moiety with a butanoic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

62678-14-2

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

4-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid

InChI

InChI=1S/C15H20O2/c1-10-8-11(2)13-7-6-12(14(13)9-10)4-3-5-15(16)17/h8-9,12H,3-7H2,1-2H3,(H,16,17)

InChI Key

GFZKHSWXJGHAOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCC(C2=C1)CCCC(=O)O)C

Origin of Product

United States

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